3,5-Dichloro-4-(difluoromethoxy)mandelic acid
Description
3,5-Dichloro-4-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), characterized by chlorine atoms at positions 3 and 5 of the aromatic ring and a difluoromethoxy group at position 4. This structural modification enhances its steric and electronic properties, making it a candidate for specialized pharmaceutical and chemical applications.
Properties
IUPAC Name |
2-[3,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(6(14)8(15)16)2-5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHUWZZOFABTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-dichloro-4-(difluoromethoxy)aniline with appropriate reagents to introduce the mandelic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and subsequent introduction of the mandelic acid group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(difluoromethoxy)mandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-Dichloro-4-(difluoromethoxy)mandelic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3,5-Dichloro-4-(difluoromethoxy)mandelic acid with structurally related mandelic acid derivatives:
Key Observations:
- Substituent Effects : The difluoromethoxy group (OCHF₂) in the target compound enhances electronegativity and metabolic stability compared to methoxy (OCH₃) or hydroxy (OH) groups in VMA or (R)-mandelic acid .
- Molecular Weight : The chlorine and fluorine substituents increase molecular weight significantly (287.04 vs. 152.14 for unsubstituted mandelic acid), likely enhancing lipophilicity and influencing solubility .
- Melting Points : Halogenation generally raises melting points, but direct data is unavailable for the target compound.
Biological Activity
Overview
3,5-Dichloro-4-(difluoromethoxy)mandelic acid is a synthetic compound that has gained attention in the fields of chemistry and biology due to its unique structural properties and potential biological activities. Characterized by the presence of dichloro and difluoromethoxy groups, this compound is a derivative of mandelic acid, which is known for its applications in medicinal chemistry and organic synthesis.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 257.02 g/mol. The distinct arrangement of halogenated groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may modulate enzymatic activity by binding to active sites or altering receptor functions, which can lead to various pharmacological effects. The exact molecular targets remain under investigation, but preliminary studies suggest that it may influence pathways involved in antimicrobial activity and oxidative stress responses.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of mandelic acid derivatives, including this compound. Research indicates that mandelic acid and its salts exhibit varying degrees of antibacterial activity against strains such as Escherichia coli (E. coli). Factors such as concentration, environmental conditions (raw wastewater vs. microbial medium), and the specific metal ions forming salts significantly influence this activity .
Table 1: Antibacterial Activity Comparison
| Compound | Concentration (mg/ml) | E. coli Growth Inhibition (%) |
|---|---|---|
| Mandelic Acid | 5 | 75 |
| 3,5-Dichloro-4-(difluoromethoxy)MA | 2.5 | 60 |
| Sodium Salt of Mandelic Acid | 1.25 | 50 |
| Potassium Salt of Mandelic Acid | 0.625 | 40 |
Genotoxicity and Oxidative Stress
The genotoxic effects of mandelic acid derivatives have been studied using GFP protein assays and recA promoter induction tests. These studies suggest that oxidative stress may be a primary mechanism underlying cytotoxicity and genotoxicity associated with these compounds . The presence of reactive oxygen species (ROS) was noted as a significant factor contributing to cellular damage.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study compared the antibacterial efficacy of various mandelic acid salts against E. coli. It was found that the salts exhibited different levels of activity based on their chemical structure and the environment in which they were tested (raw wastewater vs. treated wastewater). The study concluded that both the type of salt-forming metal and concentration played crucial roles in determining antimicrobial effectiveness . -
Oxidative Stress Mechanism :
Research into the oxidative stress mechanisms revealed that mandelic acid derivatives could induce ROS generation in bacterial cells, leading to increased cytotoxicity. This study highlighted the importance of understanding how structural modifications influence biological activity and toxicity profiles .
Comparison with Similar Compounds
This compound can be compared with other halogenated mandelic acids regarding their biological activities:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| Mandelic Acid | Moderate | Enzyme inhibition |
| This compound | High | Enzyme binding, ROS generation |
| Sodium Salt of Mandelic Acid | Low | Ionization effects on bacteria |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
